molecular formula C14H26N2O2 B064304 Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 173405-78-2

Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No. B064304
M. Wt: 254.37 g/mol
InChI Key: YLKHACHFJMCIRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate and its derivatives involves multiple steps, including key transformations like olefination, hydrogenation, and spirocyclization. Efficient syntheses of both enantiomers from (l)- and (d)-aspartic acid have been described, highlighting the versatility and complexity of its synthetic routes (Almond-Thynne et al., 2018). Additionally, a divergent synthesis approach allows for the introduction of a variety of substituents, demonstrating the compound's adaptability for further chemical modifications (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is characterized by its spirocyclic framework, incorporating a diazaspiro[5.5]undecane core. This unique structure contributes to its distinct chemical properties and reactivity. NMR and X-ray crystallography techniques play a crucial role in elucidating its detailed molecular structure, revealing conformations and interactions critical for understanding its chemical behavior (Islam et al., 2017).

Chemical Reactions and Properties

Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, demonstrating its reactivity and potential as a versatile intermediate in organic synthesis. Reactions with electrophiles, including alkyl halides and acid chlorides, yield spirocyclic adducts or derivatives, showcasing its applicability in the synthesis of complex organic molecules (Cordes et al., 2013).

Scientific Research Applications

  • CCR8 Antagonists : These compounds are used as antagonists for the CCR8 receptor, showing potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

  • Synthesis Techniques : Microwave-assisted solid-phase synthesis techniques have been developed for creating diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes. These methods are crucial for the efficient production of these compounds (Macleod et al., 2006).

  • Divergent Synthesis : Research has been conducted on the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, utilizing a Michael addition of lithium enolate to tetrasubstituted olefin acceptors. This approach allows for the introduction of various substituents to the diazaspiro[5.5]undecane structure (Yang et al., 2008).

  • Bioactivity in Pharmaceutical Applications : 1,9-Diazaspiro[5.5]undecanes have been reviewed for their biological activity, showing potential for treating conditions like obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).

  • Safety Evaluation in Food Contact Materials : The safety of certain diazaspiro[5.5]undecane derivatives has been evaluated for use in food contact materials, considering their stability and potential migration into foodstuffs (Flavourings, 2012).

  • Antagonists for CCR5 : Certain 3,9-diazaspiro[5.5]undecane derivatives have been found to be effective CCR5 antagonists, showing potential in antiviral applications (Yang et al., 2009).

properties

IUPAC Name

tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKHACHFJMCIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938379
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

CAS RN

173405-78-2
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
11
Citations
F Bavo, H De-Jong, J Petersen… - Journal of Medicinal …, 2021 - ACS Publications
The 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 have previously been reported to be potent competitive γ-aminobutyric acid type A receptor (GABA A R) antagonists …
Number of citations: 3 pubs.acs.org
SW Reilly, AA Riad, CJ Hsieh, K Sahlholm… - Journal of Medicinal …, 2019 - ACS Publications
Previously, we reported a 3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane (1) compound with excellent dopamine D 3 …
Number of citations: 15 pubs.acs.org
X Liu, L Zhang, H Wan, Z Zhu, J Jin, Y Qin… - Bioorganic & Medicinal …, 2022 - Elsevier
ALK gene rearrangements are oncogenic drivers in approximately 5% of NSCLC. Crizotinib, a first generation ALK inhibitor, is widely prescribed for ALK-positive NSCLC in clinic. …
Number of citations: 4 www.sciencedirect.com
T Cernak, NJ Gesmundo, K Dykstra, Y Yu… - Journal of Medicinal …, 2017 - ACS Publications
Miniaturization and parallel processing play an important role in the evolution of many technologies. We demonstrate the application of miniaturized high-throughput experimentation …
Number of citations: 72 pubs.acs.org
I Shamovsky, C de Graaf, L Alderin… - Journal of medicinal …, 2009 - ACS Publications
The metabolic stability and selectivity of a series of CCR8 antagonists against binding to the hERG ion channel and cytochrome Cyp2D6 are studied by principal component analysis. It …
Number of citations: 35 pubs.acs.org
Z Chen, B Hu, RK Rej, D Wu, RK Acharyya… - Journal of Medicinal …, 2023 - ACS Publications
Estrogen receptor α (ERα) is a prime target for the treatment of ER-positive (ER+) breast cancer. Despite the development of several effective therapies targeting ERα signaling, clinical …
Number of citations: 5 pubs.acs.org
JE Hawkinson, BG Szoke, AW Garofalo, DS Hom… - … of Pharmacology and …, 2007 - ASPET
The bradykinin B 1 receptor plays a critical role in chronic pain and inflammation, although efforts to demonstrate efficacy of receptor antagonists have been hampered by species-…
Number of citations: 34 jpet.aspetjournals.org
HY Kim, WK Chia, CJ Hsieh… - Journal of Medicinal …, 2023 - ACS Publications
Abnormal α-synuclein (α-syn) aggregation characterizes α-synucleinopathies, including Parkinson’s disease (PD) and multiple system atrophy (MSA). However, no suitable positron …
Number of citations: 3 pubs.acs.org
BJ Pinch, DL Buckley, S Gleim, SM Brittain… - Cell chemical …, 2022 - cell.com
While there are hundreds of predicted E3 ligases, characterizing their applications for targeted protein degradation has proved challenging. Here, we report a chemical biology …
Number of citations: 6 www.cell.com
OH Rathje, L Perryman, RJ Payne… - Journal of Medicinal …, 2023 - ACS Publications
Mixed Lineage Kinase domain-Like pseudokinase (MLKL) is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis and has therefore emerged as …
Number of citations: 1 pubs.acs.org

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